



Application Notes and Protocols for ⁴⁷Ti/⁴⁹Ti Isotope Ratio Mass Spectrometry

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Compound of Interest		
Compound Name:	Titanium-47	
Cat. No.:	B1264893	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The precise and accurate measurement of titanium (Ti) isotope ratios, particularly the ⁴⁷Ti/⁴⁹Ti ratio, offers a powerful tool for a wide range of scientific disciplines, including geochemistry, cosmochemistry, and potentially the life sciences and drug development. This document provides a detailed methodology for the determination of ⁴⁷Ti/⁴⁹Ti isotope ratios using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a technique renowned for its high precision and sensitivity.[1][2][3] The protocols outlined below cover sample preparation, chemical separation of titanium from complex matrices, and the instrumental analysis itself. While many of the established methods are for geological samples, the principles of meticulous sample handling, purification, and mass spectrometric analysis are directly applicable to other sample types, including biological tissues and pharmaceutical products.

The natural abundance of stable titanium isotopes is dominated by ⁴⁸Ti (73.72%), with ⁴⁶Ti (8.25%), ⁴⁷Ti (7.44%), ⁴⁹Ti (5.41%), and ⁵⁰Ti (5.18%) being less abundant.[4][5] Variations in these isotope ratios can provide insights into a variety of physical, chemical, and biological processes. In the context of drug development, titanium-based compounds have been explored as anti-cancer agents.[6] Isotope ratio analysis could potentially be employed to trace the metabolic pathways and biodistribution of such drugs.



Experimental Protocols Sample Preparation and Dissolution

The initial step involves the complete dissolution of the sample to ensure all titanium is available for analysis. The choice of dissolution method depends on the sample matrix.

- For Geological and Inorganic Samples (e.g., rocks, minerals, soils):
 - Powder the sample to a fine, homogeneous powder (silt-sized particles) using a mortar and pestle or a ball mill.[7][8]
 - Accurately weigh approximately 50 mg of the powdered sample into a clean Savillex vial.
 [7]
 - Add a mixture of ultrapure acids. A common mixture is 4 ml of a 3:1 solution of 10 M HCl to 15.2 M HNO₃.[7] For refractory minerals, a mixture of HF and HNO₃ or HClO₄ may be necessary.[9]
 - Heat the sealed vial on a hotplate at a controlled temperature (e.g., 80°C) for at least 8 hours, or until complete dissolution is achieved.
 - After cooling, evaporate the solution to dryness. To avoid the precipitation of titanium, boric
 acid can be added to complex with any residual fluoride ions if HF was used.[10][11]
 - Redissolve the residue in an appropriate acid, typically HCl or HNO₃, in preparation for column chemistry.
- For Biological and Organic Samples (e.g., tissues, cells, pharmaceutical compounds):
 - Samples should be dried to a constant weight using a freeze-drier or an oven at a low temperature (e.g., 60°C) to prevent loss of volatile compounds.[8]
 - Homogenize the dried sample to a fine powder.[8]
 - Perform acid digestion using a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) in a closed-vessel microwave digestion system. This ensures complete oxidation of the organic matrix.



 After digestion, evaporate the solution to near dryness and redissolve in a dilute acid (e.g., 1 M HNO₃) for further processing.

Chromatographic Separation of Titanium

To avoid isobaric interferences (elements with isotopes of the same mass as titanium isotopes, e.g., ⁴⁶Ca, ⁴⁸Ca, ⁵⁰V, ⁵⁰Cr) and matrix effects during mass spectrometric analysis, titanium must be chemically separated from the sample matrix.[11][12] This is typically achieved using a multi-stage ion-exchange chromatography procedure.

- Two-Stage Ion-Exchange Chromatography: A widely used method involves a dual-column setup to effectively remove matrix elements.[7][10][13]
 - Column 1: Anion-Exchange or Extraction Chromatography:
 - Resin: Bio-Rad AG 1-X8 anion-exchange resin or Ln-spec resin is often used.[9][10]
 - Procedure: The dissolved sample is loaded onto the column. The matrix elements are eluted with a series of acid mixtures, while titanium is retained on the resin. The specific acid concentrations and volumes will depend on the sample matrix and the resin used. For example, a procedure may involve washing with different molarities of HF and HNO₃.[9]
 - Elution of Ti: Titanium is then selectively eluted from the column using a specific acid mixture.
 - Column 2: Cation-Exchange Chromatography:
 - Resin: AG50W-X12 resin is used to remove any remaining matrix elements such as Mo,
 V, Cr, and Fe.[10]
 - Procedure: The titanium fraction collected from the first column is loaded onto the second column.
 - Final Elution: The purified titanium is eluted. The final eluate is evaporated to dryness and redissolved in a dilute acid (e.g., 0.2 M HF) for mass spectrometric analysis.[9]



A critical aspect of this process is to achieve a high recovery of titanium (near 100%) to avoid isotopic fractionation during the separation process.[10]

Mass Spectrometric Analysis

The isotopic composition of the purified titanium is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

- Instrumentation: Instruments such as the Thermo Scientific Neptune Plus or Neoma MC-ICP-MS are commonly used for high-precision isotope ratio measurements.[2][10][11]
- Sample Introduction: The purified titanium sample, dissolved in a dilute acid solution, is introduced into the plasma source using a desolvating nebulizer system to enhance sensitivity.[2][9]
- Data Acquisition:
 - The instrument is operated in medium or high-resolution mode to resolve potential polyatomic interferences.[13][14]
 - The ion beams of the titanium isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti) are simultaneously measured using an array of Faraday cups.[3]
 - Data is typically collected in blocks of multiple ratios with integration times of several seconds per measurement.[7]
- Mass Bias Correction: Instrumental mass bias, which affects the measured isotope ratios, is corrected using one of two methods:
 - Standard-Sample Bracketing: The sample measurement is bracketed by measurements of a known isotopic standard (e.g., NIST SRM 3162a or the OL-Ti standard).[10][14] The mass bias of the instrument is corrected by assuming a linear drift between the bracketing standard measurements.
 - Double-Spike Technique: A spike solution containing two titanium isotopes in a precisely known ratio (e.g., ⁴⁷Ti-⁴⁹Ti) is added to the sample prior to chemical separation.[9][14][15]
 This internal standard allows for a more accurate correction of both instrumental mass



fractionation and any isotope fractionation that may have occurred during sample preparation and purification.

Data Presentation

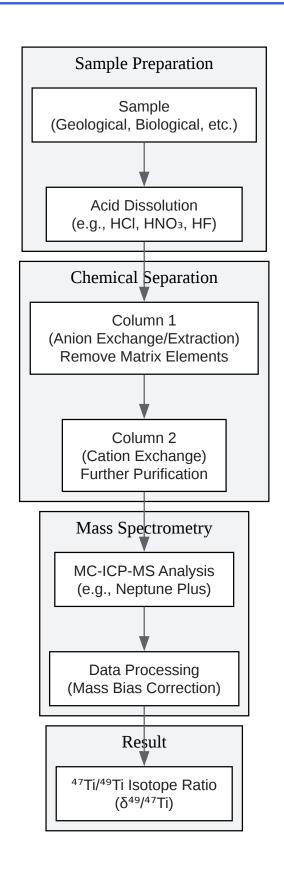
The results are typically reported as delta (δ) values, which represent the per mille (∞) deviation of the ⁴⁹Ti/⁴⁷Ti ratio in the sample relative to a standard:

 $\delta^{49}/^{47}$ Ti (‰) = [(49 Ti/ 47 Ti)sample / (49 Ti/ 47 Ti)standard – 1] × 1000

Parameter	Value/Range	Reference
Sample Size	~50 mg	[7]
Dissolution Acids	HCI, HNO3, HF, HCIO4	[7][9]
Chromatography Resins	Ln-spec, AG50W-X12, Bio-Rad AG 1-X8, DGA	[9][10]
Titanium Recovery	>98%	[11]
MC-ICP-MS Instrument	Neptune Plus, Neoma MC-ICP-MS	[10][11]
Instrument Resolution	Medium to High	[13][14]
Internal Precision (δ ⁴⁹ Ti)	~0.010‰ (95% c.i.)	[14][15]
External Reproducibility (δ ⁴⁹ Ti)	~0.020‰ to 0.047‰ (2SD)	[10][14][15]
Mass Bias Correction	Standard-Sample Bracketing or ⁴⁷ Ti- ⁴⁹ Ti Double Spike	[9][10][14]

Visualizations Experimental Workflow



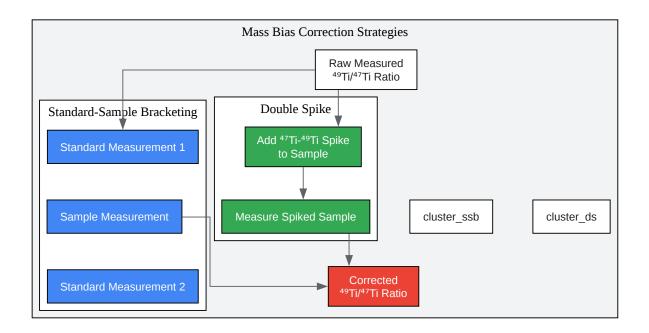


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Caption: Experimental workflow for ⁴⁷Ti/⁴⁹Ti isotope ratio analysis.



Logical Relationship for Mass Bias Correction



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Caption: Strategies for correcting instrumental mass bias.

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Methodological & Application





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